Total synthesis of (−)-exiguolide via an organosilane-based strategy†

Chemical Communications Pub Date: 2015-04-10 DOI: 10.1039/C5CC02448J

Abstract

An organosilane-based strategy has been used to accomplish the convergent total synthesis of (−)-exiguolide. The key steps involve: (1) geminal bis(silyl) Prins cyclization to construct the A ring; (2) silicon-protected RCM reaction to construct the 20-membered macrocycle; and (3) Hiyama–Denmark cross-coupling of vinylsilane with vinyliodide to install the triene side chain.

Graphical abstract: Total synthesis of (−)-exiguolide via an organosilane-based strategy
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